molecular formula C15H18N4O3S B2658468 2-Methyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 897474-70-3

2-Methyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2658468
CAS No.: 897474-70-3
M. Wt: 334.39
InChI Key: KMWPNSSZCBFQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a chemical compound of interest in medicinal chemistry research, specifically designed around the fusion of a benzothiazole nucleus and a piperazine core. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles. Scientific literature indicates that benzothiazole derivatives demonstrate significant potential in several research areas, including investigations for anti-tubercular agents and as multifunctional ligands in neurodegenerative disease research . The incorporation of the piperazine ring, a common feature in CNS-active drugs, is a strategic design element intended to improve physicochemical properties and enhance interaction with biological targets . The specific structure of this compound, featuring a 2-methylpropan-1-one linker, is designed to offer a defined spatial orientation for optimal target engagement. Researchers are exploring such molecular hybrids to develop novel therapeutic agents that may act on complex disease pathways. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-methyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10(2)14(20)17-5-7-18(8-6-17)15-16-12-4-3-11(19(21)22)9-13(12)23-15/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWPNSSZCBFQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The nitro group is usually introduced via nitration reactions using nitric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave irradiation techniques to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Research indicates that derivatives of compounds containing benzothiazole and piperazine moieties exhibit notable antifungal properties. For instance, studies have shown that certain benzothiazole derivatives demonstrate enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole .

Mechanism of Action
The compound's mechanism of action may involve interaction with cellular components through bioreduction of the nitro group, forming reactive intermediates that disrupt cellular functions. This characteristic makes it a candidate for further development as a therapeutic agent targeting specific biological pathways.

Biological Studies

In Vitro Evaluations
In vitro studies have assessed the efficacy of 2-Methyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one in various biological systems. The compound has shown promise in modulating enzyme activities and influencing cell signaling pathways, which could be pivotal in developing treatments for fungal infections and possibly other diseases .

Case Study: Antifungal Efficacy
A study conducted on a series of benzothiazole-piperazine derivatives highlighted the structure-activity relationship (SAR), showing that modifications at specific positions influenced antifungal potency. Compounds with nitro substitutions at the 6-position exhibited superior activity against resistant strains of Candida species compared to their unsubstituted counterparts .

Materials Science

Advanced Material Development
The unique electronic properties of this compound make it suitable for applications in materials science. Its potential use as a component in organic electronic devices and sensors is under investigation due to its ability to form stable films and exhibit charge transport properties.

Industrial Chemistry

Synthesis Intermediate
In industrial applications, this compound can serve as an intermediate in synthesizing other valuable chemical entities. Its versatility allows for various chemical reactions, including oxidation and substitution reactions, which can lead to the production of novel compounds with desired properties.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryAntifungal agent developmentEffective against Candida albicans with low MIC values
Biological StudiesIn vitro evaluations on enzyme modulationInfluences cell signaling pathways
Materials ScienceComponent in organic electronicsExhibits charge transport properties
Industrial ChemistryIntermediate for synthesizing other compoundsVersatile reactions including oxidation and substitution

Mechanism of Action

The compound exerts its effects primarily through the interaction of its benzothiazole ring with biological targets. The nitro group can participate in redox reactions, influencing the compound’s activity. The piperazine moiety enhances its binding affinity to various enzymes and receptors .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares key structural and physicochemical attributes of the target compound with similar derivatives:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Benzothiazole Substituent Propanone Substituents Key Functional Groups XlogP
Target Compound C15H17N3O3S (estimated) ~349.4 6-Nitro 2-Methyl Nitro, Piperazine, Benzothiazole ~2.5*
4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-ylmethanone (G856-8989) C18H19N3O2S2 373.49 6-Ethoxy Thiophen-2-yl Ethoxy, Thiophene ~3.1
3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (G856-9066) C21H22FN3O4S2 463.55 4-Methoxy 4-Fluorobenzenesulfonyl Sulfonyl, Methoxy ~3.7
ZINC8601670 (4,7-Dimethoxybenzothiazole derivative) C22H24FN3O5S2 493.57 4,7-Dimethoxy 4-Fluorophenylsulfonyl Dimethoxy, Sulfonyl 3.0
MK22 (Thiophene-thio derivative) C15H15F3N2OS2 349.41 N/A Thiophen-2-ylthio Trifluoromethylphenyl ~3.5

*Estimated based on structural similarity to ZINC8601670.

Key Differences in Substituents and Activity

  • In contrast, 6-ethoxy (G856-8989) and 4-methoxy (G856-9066) substituents are electron-donating, which may reduce binding affinity but improve metabolic stability. 4,7-Dimethoxy (ZINC8601670) introduces bulkier substituents, likely increasing steric hindrance and reducing membrane permeability compared to the nitro analog .
  • Propanone Modifications: The 2-methyl group in the target compound may limit rotational freedom, favoring a specific bioactive conformation. In contrast, thiophen-2-yl (G856-8989) and 4-fluorobenzenesulfonyl (G856-9066) groups add aromaticity and polarity, respectively, altering solubility and target selectivity.
  • The nitro group in the target compound may increase oxidative stress in biological systems, a property less pronounced in methoxy/ethoxy analogs .

Biological Activity

The compound 2-Methyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a novel synthetic derivative that incorporates elements known for diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The compound features a piperazine ring substituted with a nitro-benzothiazole moiety.
  • Functional Groups : The presence of the methyl and propanone groups contributes to its lipophilicity and potential bioactivity.

The biological activity of this compound is hypothesized to stem from several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes such as:
    • Histone Deacetylases (HDACs) : Implicated in cancer progression and neurodegenerative diseases.
    • Carbonic Anhydrase (CA) : Involved in maintaining acid-base balance and is a target for anti-glaucoma drugs .
  • Receptor Interaction : The benzothiazole derivatives are known to interact with multiple receptors, including:
    • Serotonin Receptors : Potential implications in mood disorders.
    • Dopamine Receptors : Possible applications in treating psychotic disorders .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic resistance .

In Vitro Studies

In vitro studies have demonstrated the following activities:

Activity TypeTest Organisms/Cell LinesIC50 Values (µM)References
Anticancer ActivityHeLa (Cervical Cancer)2.76
CaCo-2 (Colon Cancer)9.27
Antimicrobial ActivityAcinetobacter baumannii0.5
Pseudomonas aeruginosa0.7

Case Studies

  • Case Study on Anticancer Effects : A study evaluated the cytotoxic effects of related benzothiazole compounds on various cancer cell lines. The results indicated significant growth inhibition, suggesting that modifications to the benzothiazole structure could enhance antitumor activity .
  • Mechanistic Study on Enzyme Interaction : Research has shown that compounds with similar structures inhibit HDACs, leading to increased acetylation of histones and subsequent modulation of gene expression involved in apoptosis and cell cycle regulation .

Q & A

Q. What are the established synthetic routes for 2-Methyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, and how is its purity validated?

The synthesis typically involves coupling a piperazine derivative with a benzothiazole-containing precursor. For example, piperazine intermediates are functionalized with nitrobenzothiazole groups via nucleophilic substitution or amidation reactions. Post-synthesis, purity is validated using 1H NMR (to confirm proton environments, e.g., δH 1.14 ppm for CH3 groups) and LCM-MS (to verify molecular ions like m/z 510 [M+H]⁺). Chromatographic methods (HPLC) are employed to ensure ≥95% purity, with melting point analysis (e.g., 96–98°C) as an additional checkpoint .

Q. What in vitro models are recommended for initial cytotoxicity screening of this compound?

Standard cytotoxicity assays use 96-well microtiter plates with adherent cancer cell lines such as:

  • MCF-7 (human breast adenocarcinoma)
  • MDA-MB-231 (triple-negative breast cancer)
  • PC-3 and DU145 (prostate cancer)

Cells are cultured in DMEM/RPMI-1640 with 10% FBS and treated with compound concentrations (e.g., 1–100 µM) for 48–72 hours. Viability is assessed via MTT or resazurin assays. Dose-response curves and IC50 values are calculated using nonlinear regression models .

Q. How is the structural stability of this compound assessed under experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) to evaluate decomposition temperatures.
  • Solubility testing in DMSO, PBS, or cell culture media to ensure no precipitation during assays.
  • LC-MS monitoring of degradation products after prolonged storage or exposure to light/heat .

Advanced Research Questions

Q. How can conflicting bioactivity data between cell lines be resolved?

Discrepancies may arise from variations in cell line genetics (e.g., hormone receptor status in MCF-7 vs. MDA-MB-231) or compound metabolism . Mitigation strategies include:

  • Validating results across multiple cell lines and primary cells.
  • Assessing ATPase activity or caspase-3 activation to confirm apoptotic mechanisms.
  • Testing metabolite stability via hepatic microsome assays to rule out rapid degradation .

Q. What computational approaches are used to predict the compound’s binding targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to model interactions with potential targets like LMWPTP (low molecular weight protein tyrosine phosphatase) . The nitrobenzothiazole moiety may act as a competitive inhibitor by occupying the enzyme’s active site. Docking scores (e.g., ΔG = −9.2 kcal/mol) and RMSD values (<2.0 Å) validate binding poses .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

Key factors include:

  • Catalyst screening : Lewis acids (e.g., AlCl3) improve acylation efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.
  • Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane) removes by-products like unreacted piperazine derivatives.
    Yields ≥75% are achievable with strict temperature control (e.g., 0–5°C for nitro group stabilization) .

Q. What analytical techniques resolve ambiguities in NMR assignments for this compound?

Ambiguities in overlapping peaks (e.g., aromatic protons) are addressed via:

  • 2D NMR (COSY, HSQC) to correlate proton and carbon signals.
  • 13C NMR to distinguish quaternary carbons (e.g., C=O at 168.5 ppm).
  • DEPT-135 to identify CH, CH2, and CH3 groups .

Methodological Considerations Table

Aspect Recommended Technique Key Parameters Reference
Synthesis YieldStepwise chromatographyPurity ≥95%, isolated yield 70–85%
CytotoxicityMTT assay (96-well plate)IC50 range: 5–50 µM
Structural Validation1H/13C NMR, LCM-MSδH 2.68 ppm (piperazine CH2), m/z 510 [M+H]⁺
Target PredictionAutoDock VinaΔG < −8.5 kcal/mol, RMSD <2.0 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.